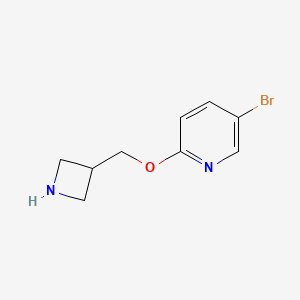

2-(Azetidin-3-ylmethoxy)-5-bromopyridine

Description

2-(Azetidin-3-ylmethoxy)-5-bromopyridine is a brominated pyridine derivative featuring an azetidine (a four-membered nitrogen-containing heterocycle) linked via a methoxy group at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁BrN₂O, with a molecular weight of 243.11 g/mol and a CAS number of 2270913-35-2 . This compound is structurally characterized by the electron-withdrawing bromine atom at the 5-position and the azetidine moiety, which introduces steric and electronic effects that influence its reactivity and biological interactions. It is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and other bioactive molecules .

Properties

IUPAC Name |

2-(azetidin-3-ylmethoxy)-5-bromopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-1-2-9(12-5-8)13-6-7-3-11-4-7/h1-2,5,7,11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSBKOGRGWCCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-ylmethoxy)-5-bromopyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethoxy)-5-bromopyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction:

Cycloaddition Reactions: The azetidine ring can be involved in [2+2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are applicable.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

2-(Azetidin-3-ylmethoxy)-5-bromopyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic molecules.

Biological Studies: It can be used to study the biological activity of azetidine-containing compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Containing Bromopyridine Derivatives

- 5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride (CAS: 1186234-53-6): This analog replaces the methoxy linker with an ether-bonded azetidine oxygen. Its molecular formula (C₈H₁₀BrClN₂O) and weight (265.53 g/mol) differ slightly due to the hydrochloride salt and altered connectivity.

- 3-(5-Bromopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS: 2270911-09-4):

This Boc-protected derivative highlights the role of protecting groups in synthesis. The tert-butyloxycarbonyl (Boc) group stabilizes the azetidine nitrogen during reactions, enabling selective deprotection for downstream functionalization .

Pyrazole- and Pyrrolidine-Substituted Bromopyridines

- 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-bromopyridine (6j) :

Synthesized in 44% yield via nucleophilic aromatic substitution, this compound replaces the azetidine group with a pyrazole ring. The bulky benzyl and ethoxy substituents enhance lipophilicity, which may improve membrane permeability but reduce solubility . - 3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-5-bromopyridine (8): Featuring a pyrrolidine ring (five-membered), this derivative was synthesized via Mitsunobu reaction (64% yield).

Halogen and Functional Group Variants

- 2-(Azetidin-3-yloxy)-5-chloropyridine :

Replacing bromine with chlorine reduces molecular weight (243.11 → 199.62 g/mol ) and polarizability, impacting halogen bonding interactions critical for target engagement in nAChR ligands . - 2-Acetyl-5-bromopyridine :

Lacking the azetidine-methoxy group, this compound serves as a versatile intermediate. The acetyl group enables condensation reactions for synthesizing heterocycles like pyrazines, which are prevalent in anticancer agents .

Cytotoxic Activity

- 5-Bromo-1,4-dihydropyridines (7a–d) :

Derivatives with 5-bromopyridine moieties exhibit potent cytotoxicity (e.g., compound 7c with IC₅₀ = 32 nM against DLD1 cancer cells). The dihydropyridine core facilitates redox cycling, generating reactive oxygen species (ROS), whereas the azetidine-methoxy group in the target compound may modulate ROS generation differently .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| 2-(Azetidin-3-ylmethoxy)-5-bromopyridine | C₉H₁₁BrN₂O | 243.11 | 2270913-35-2 | Azetidine-methoxy linker |

| 5-(Azetidin-3-yloxy)-2-bromopyridine HCl | C₈H₁₀BrClN₂O | 265.53 | 1186234-53-6 | Ether-bonded azetidine |

| 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-bromopyridine | C₁₉H₂₀BrN₃O | 386.29 | N/A | Pyrazole substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.